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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the dipeptides

Leucyl-Tyrosine (Leu-Tyr) and Tyrosyl-Leucine (Tyr-Leu). By presenting available experimental

data, detailed methodologies, and outlining the signaling pathways involved, this document

aims to serve as a valuable resource for researchers in the fields of biochemistry,

pharmacology, and drug discovery.

Summary of Biological Activities
The sequence of amino acids in a dipeptide profoundly influences its biological activity. This is

evident in the distinct pharmacological profiles of Leu-Tyr and Tyr-Leu. While both peptides

exhibit antioxidant properties, their effects on other biological systems, such as the regulation

of blood pressure and neurological functions, appear to be sequence-dependent. Tyr-Leu has

demonstrated notable anxiolytic and antidepressant effects, whereas Leu-Tyr is recognized for

its role in enhancing muscle protein synthesis.

Data Presentation
Antioxidant Activity
Direct comparative studies have shown that the position of the tyrosine residue significantly

impacts the radical-scavenging capabilities of these dipeptides.
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Dipeptide ORAC (µmol TE/µmol)[1]
ABTS Radical Scavenging
Activity (µmol TE/µmol)[1]

Leu-Tyr 1.70 ± 0.27 4.81 ± 0.10

Tyr-Leu

Not Reported Directly, but

dipeptides with N-terminal Tyr

show higher activity than free

Tyr[1]

Not Reported Directly, but

dipeptides with N-terminal Tyr

show higher activity than free

Tyr[1]

L-Tyrosine (for reference) ~3.0[1] ~3.5[1]

TE: Trolox Equivalents

Angiotensin-Converting Enzyme (ACE) Inhibitory
Activity
While direct comparative IC50 values for Leu-Tyr and Tyr-Leu from the same study are not

readily available in the reviewed literature, structure-activity relationship (SAR) studies provide

insights into their potential inhibitory activity. Both dipeptides possess characteristics favorable

for ACE inhibition, such as hydrophobic amino acid residues and bulky side chains[2][3][4].

Aromatic amino acids at the C-terminus are particularly favorable for tripeptides, and

hydrophobic amino acids are preferred at the N-terminus[3].

Dipeptide Reported IC50 Value
Key Structural Features for
ACE Inhibition

Leu-Tyr
Not specifically found in

comparative studies.

N-terminal hydrophobic

residue (Leucine), C-terminal

aromatic residue (Tyrosine).

Tyr-Leu
Not specifically found in

comparative studies.

N-terminal aromatic residue

(Tyrosine), C-terminal

hydrophobic residue (Leucine).

Neurological Activity
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Significant research has highlighted the anxiolytic and antidepressant properties of Tyr-Leu. In

contrast, there is a lack of evidence in the reviewed literature to suggest similar activities for

Leu-Tyr.

Dipeptide
Observed Neurological
Activity

Effective Dose (in mice)

Leu-Tyr

No significant anxiolytic or

antidepressant activity

reported.

-

Tyr-Leu

Potent anxiolytic-like activity,

comparable to diazepam[5][6].

Antidepressant-like activity[7].

Anxiolytic: 0.3-3 mg/kg (oral)

[6]. Antidepressant: (oral,

intraperitoneal, or

intracerebroventricular

administration)[7].

Experimental Protocols
Antioxidant Activity Assays
This assay measures the antioxidant scavenging activity against peroxyl radicals.

Reagents: Fluorescein sodium salt, AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride),

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), phosphate buffer (75 mM,

pH 7.4).

Procedure:

A black 96-well microplate is used. To each well, add 150 µL of fluorescein solution.

Add 25 µL of the dipeptide sample (Leu-Tyr or Tyr-Leu) or Trolox standard.

The plate is incubated at 37°C for 15 minutes.

The reaction is initiated by adding 25 µL of AAPH solution.
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Fluorescence is monitored kinetically every minute for 60 minutes using a fluorescence

plate reader with excitation at 485 nm and emission at 520 nm.

Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net

AUC is obtained by subtracting the AUC of the blank. The ORAC value is expressed as

Trolox equivalents (TE) per micromole of the peptide.

This assay assesses the ability of antioxidants to scavenge the stable ABTS radical cation

(ABTS•+).

Reagents: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt),

potassium persulfate, ethanol, phosphate-buffered saline (PBS).

Procedure:

The ABTS•+ stock solution is prepared by reacting 7 mM ABTS with 2.45 mM potassium

persulfate and allowing the mixture to stand in the dark at room temperature for 12-16

hours.

The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

10 µL of the dipeptide sample is mixed with 1 mL of the diluted ABTS•+ solution.

The absorbance is measured at 734 nm after 6 minutes of incubation at room

temperature.

Data Analysis: The percentage of inhibition is calculated relative to a control (without the

antioxidant). The activity is expressed as Trolox equivalents (TE).

Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the in vitro inhibitory effect of peptides on ACE activity.

Reagents: ACE from rabbit lung, substrate (e.g., Hippuryl-His-Leu or FAPGG), borate buffer,

HCl, ethyl acetate.

Procedure:
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The dipeptide sample is pre-incubated with the ACE solution in borate buffer at 37°C for

10 minutes.

The reaction is initiated by adding the substrate.

The mixture is incubated at 37°C for 30-60 minutes.

The reaction is stopped by adding HCl.

The product of the enzymatic reaction (e.g., hippuric acid) is extracted with ethyl acetate.

The ethyl acetate is evaporated, and the residue is redissolved in water.

The absorbance is measured at 228 nm.

Data Analysis: The percentage of ACE inhibition is calculated. The IC50 value, the

concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined from a

dose-response curve.

Anxiolytic Activity - Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two

enclosed arms.

Procedure:

Mice are administered the dipeptide (e.g., Tyr-Leu) or a vehicle control orally or via

injection.

After a specific pre-treatment time (e.g., 30 minutes), the mouse is placed in the center of

the maze, facing an open arm.

The behavior of the mouse is recorded for 5 minutes.

Data Analysis: The time spent in the open arms and the number of entries into the open

arms are measured. An increase in these parameters is indicative of an anxiolytic effect.
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Signaling Pathways and Mechanisms of Action
Leu-Tyr: Enhancement of mTORC1 Signaling
Leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a

key regulator of protein synthesis and cell growth. Leu-Tyr has been shown to enhance the

leucine-induced activation of mTORC1 signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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